6-Aminopyrazin-2-ol
Overview
Description
6-Aminopyrazin-2-ol is a heterocyclic compound with the molecular formula C₄H₅N₃O It is characterized by a pyrazine ring substituted with an amino group at the 6-position and a hydroxyl group at the 2-position
Mechanism of Action
Target of Action
This compound may have multiple targets due to its structural similarity to other aminopyrazines
Mode of Action
The mode of action of 6-Aminopyrazin-2-ol is currently unknown . Aminopyrazines are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The exact interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
Aminopyrazines can potentially affect a wide range of biochemical pathways depending on their specific targets. These could include signal transduction pathways, metabolic pathways, or regulatory pathways . The downstream effects would depend on the specific pathway and target involved.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminopyrazin-2-ol can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of GSK-3β and other targets, resulting in prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit GSK-3β and modulate cellular functions without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, the inhibition of GSK-3β by this compound can affect glycogen metabolism and glucose homeostasis. Additionally, this compound may interact with other metabolic enzymes, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles. The binding of this compound to intracellular proteins can also influence its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular localization of this compound can influence its interactions with biomolecules and its overall cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyrazin-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyrazine with formic acid, which leads to the formation of the desired compound under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinones.
Reduction: Reduction reactions can convert the hydroxyl group to an amino group, forming diamino derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include pyrazinones, diamino derivatives, and various substituted pyrazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Aminopyrazin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
2-Aminopyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
6-Aminopyridin-2-ol: Contains a pyridine ring with similar functional groups.
2-Aminopyrazine: Lacks the hydroxyl group present in 6-Aminopyrazin-2-ol.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups on the pyrazine ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-amino-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-6-2-4(8)7-3/h1-2H,(H3,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYFWQDQLAEMAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-36-7 | |
Record name | 6-aminopyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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